Capromab, also known as Capromab Pendetide, is a murine immunoglobulin G1 monoclonal antibody specifically designed to target the prostate-specific membrane antigen (PSMA). This antigen is predominantly expressed in prostate cancer cells and normal prostate tissue, making capromab a valuable tool in the diagnosis and imaging of prostate cancer. The compound is utilized in conjunction with the radionuclide Indium-111 for imaging purposes, particularly in detecting prostate carcinoma and its metastases. Capromab was approved by the United States Food and Drug Administration in 1996 under the brand name ProstaScint for clinical use in imaging prostate cancer .
Capromab is classified as a monoclonal antibody and is derived from murine sources. It specifically recognizes PSMA, a type II transmembrane glycoprotein that serves as a biomarker for prostate cancer. The antibody's ability to bind to PSMA allows for enhanced imaging capabilities, particularly when labeled with radiometals like Indium-111 .
The synthesis of capromab involves several key methods. One prominent approach is the radioiodination of the antibody, which can be executed through two main techniques:
Both methods require careful optimization of pH and incubation conditions to ensure high radiochemical purity and binding affinity.
Capromab consists of a complex structure typical of monoclonal antibodies, featuring heavy and light chains linked by disulfide bonds. The specific binding site targets the extracellular domain of PSMA. The molecular weight of capromab is approximately 150 kDa, which is consistent with other IgG1 antibodies. The structural integrity is crucial for maintaining its specificity and efficacy in targeting prostate cancer cells .
Capromab undergoes various chemical reactions during its synthesis and application:
These reactions are essential for ensuring that capromab can effectively localize tumors during imaging procedures.
The mechanism of action for capromab involves its specific binding affinity to PSMA on prostate cancer cells. Upon intravenous administration, capromab circulates through the bloodstream and binds to PSMA expressed on malignant cells. This binding facilitates the localization of cancerous tissues when imaged with a gamma camera post-injection of Indium-111-labeled capromab pendetide. The emitted gamma radiation provides clinicians with detailed images that help assess tumor presence and extent .
Capromab exhibits several notable physical and chemical properties:
These properties are crucial for ensuring that capromab remains effective throughout its shelf life and during clinical applications.
Capromab has significant applications in medical diagnostics:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4